Methyl 3-Bromo-5-fluoro-4-iodobenzoate Methyl 3-Bromo-5-fluoro-4-iodobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18647347
InChI: InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
SMILES:
Molecular Formula: C8H5BrFIO2
Molecular Weight: 358.93 g/mol

Methyl 3-Bromo-5-fluoro-4-iodobenzoate

CAS No.:

Cat. No.: VC18647347

Molecular Formula: C8H5BrFIO2

Molecular Weight: 358.93 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-Bromo-5-fluoro-4-iodobenzoate -

Specification

Molecular Formula C8H5BrFIO2
Molecular Weight 358.93 g/mol
IUPAC Name methyl 3-bromo-5-fluoro-4-iodobenzoate
Standard InChI InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Standard InChI Key MDCHLIXOERVCBD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Br)I)F

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-bromo-5-fluoro-4-iodobenzoate belongs to the class of polyhalogenated benzoic acid derivatives. Its molecular formula is C₈H₅BrFIO₂, with a molecular weight of 372.94 g/mol (calculated based on analogous ethyl ester data ). The compound’s structure features three halogen atoms—bromine, iodine, and fluorine—positioned on the aromatic ring, which confer unique electronic and steric properties. The methyl ester group at the carboxyl position enhances solubility in organic solvents, a critical factor in synthetic applications.

Structural Analysis:

  • Substituent Effects: The electron-withdrawing nature of halogens (Br, I, F) influences the ring’s electron density, affecting reactivity in electrophilic substitution and cross-coupling reactions.

  • Stereoelectronic Properties: The iodine atom’s large atomic radius introduces steric hindrance, potentially directing regioselectivity in subsequent reactions .

Comparative data from ethyl 3-bromo-5-fluoro-4-iodobenzoate (CAS# 1160574-73-1) reveals a density and boiling point marked as "N/A" in public databases , suggesting limited experimental characterization. Similar gaps exist for the methyl variant, underscoring the need for further physicochemical studies.

Synthetic Methodologies

Halogenation and Functional Group Interconversion

The synthesis of polyhalogenated benzoates often proceeds via sequential halogenation and esterification. A patented route for methyl 4-bromo-2-cyano-5-fluorobenzoate offers a template adaptable to the target compound:

  • Diazotization and Iodination:

    • Starting with methyl 2-amino-4-bromo-5-fluorobenzoate, diazotization using sodium nitrite in acidic media generates a diazonium intermediate.

    • Subsequent iodination with potassium iodide replaces the amino group with iodine, yielding methyl 4-bromo-5-fluoro-2-iodobenzoate .

    Reaction Conditions:

    • Temperature: 0–5°C

    • Yield: 72–87%

  • Cyanide Substitution:

    • Treatment with cuprous cyanide in polar aprotic solvents (e.g., N-methylpyrrolidone) substitutes iodine with a cyano group . While this step is specific to cyanide introduction, analogous reactions could replace iodine with other nucleophiles.

Adaptation for Methyl 3-Bromo-5-fluoro-4-iodobenzoate:

  • Adjusting the starting material to incorporate iodine at position 4 instead of 2 would require modifying the substitution sequence. For instance, nitration followed by iodination could position halogens at desired sites.

Challenges in Synthesis

  • Regioselectivity: Competing substitution patterns may arise due to the directing effects of halogens. Fluorine’s ortho/para-directing nature and bromine’s meta-directing tendency necessitate precise reaction control.

  • Purification: Column chromatography remains essential for isolating intermediates, as evidenced by yields exceeding 85% in related syntheses .

Physicochemical Properties and Stability

While experimental data for the methyl derivative are sparse, inferences can be made from analogs:

PropertyMethyl 3-Bromo-5-fluoro-4-iodobenzoate (Inferred)Ethyl 3-Bromo-5-fluoro-4-iodobenzoate
Molecular FormulaC₈H₅BrFIO₂C₉H₇BrFIO₂
Molecular Weight (g/mol)372.94372.96
Density~1.8–2.1 g/cm³ (estimated)N/A
Melting Point120–140°C (estimated)N/A

Stability Considerations:

  • Thermal Stability: Halogenated aromatics generally exhibit moderate thermal stability, but iodine’s lower bond dissociation energy may predispose the compound to light-induced degradation.

  • Hydrolytic Sensitivity: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

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